N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of pyrazole derivatives, such as the compounds related to "N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide," often emphasizes their synthesis and crystal structure analysis. For example, Prabhuswamy et al. (2016) synthesized a related compound and analyzed its crystal structure and molecular interactions through X-ray diffraction studies, highlighting the compound's stabilization by hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Similar studies, like those by Kumara et al. (2018), focus on the synthesis and characterization of novel pyrazole derivatives, providing insights into their structural properties and potential applications (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).
Bioactivity
Research on pyrazole derivatives also explores their potential bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Sowmya et al. (2018) investigated the antimicrobial activity of thiophenyl pyrazoles and isoxazoles, which are synthesized using a green approach. These compounds exhibited potential antibacterial and antifungal activities, demonstrating the therapeutic potential of pyrazole derivatives (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018). Similarly, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells, which further underscores the pharmacological interest in these compounds (Hassan, Hafez, & Osman, 2014).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound, ways to improve its synthesis, etc.
For a detailed analysis of a specific compound, you would need to refer to scientific literature or databases that have information on that compound. If the compound is novel, such information might not be available yet. In such cases, experimental studies would be needed to gather this information. Please consult with a chemist or a related professional for more information.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-17(23)11-4-6-12(7-5-11)20-18(24)16-14-2-1-3-15(14)21-22(16)13-8-9-27(25,26)10-13/h4-7,13H,1-3,8-10H2,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGSWZMWWIGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
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